Proclonol

Descripción

Propiedades

IUPAC Name |

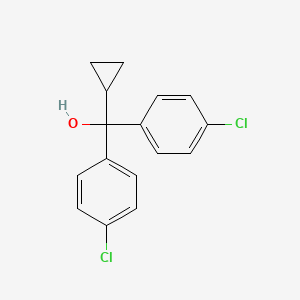

bis(4-chlorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAYSPSVVJBHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057972 | |

| Record name | Proclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-71-2 | |

| Record name | Proclonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proclonol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014088712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proclonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proclonol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCLONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IGW7XIE2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Proclonol: A Hypothesized Mechanism of Action as an Endocrine Disruptor

Disclaimer: There is currently a lack of direct scientific studies on the endocrine-disrupting properties of proclonol (bis(4-chlorophenyl)cyclopropylmethanol). The following technical guide presents a hypothesized mechanism of action based on the well-documented effects of structurally similar organochlorine compounds, such as DDT and methoxychlor. The proposed pathways and effects are inferred and require empirical validation.

Introduction

This compound is a diarylmethane compound characterized by two chlorophenyl groups attached to a central carbon. This structure is analogous to several known organochlorine pesticides that have been identified as endocrine-disrupting chemicals (EDCs). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones, thereby disrupting the body's endocrine system.[1][2] Given its structural characteristics, this compound is classified as a potential endocrine-disrupting compound. This guide outlines a hypothesized mechanism of action for this compound's endocrine-disrupting effects, drawing parallels from the established activities of related compounds.

Hypothesized Molecular Mechanisms of Action

The endocrine-disrupting activity of this compound is likely multifaceted, primarily targeting steroid hormone pathways due to its structural resemblance to endogenous hormones. The principal hypothesized mechanisms include:

-

Interaction with Nuclear Receptors: this compound is predicted to interact with nuclear receptors, particularly the estrogen receptor (ER) and the androgen receptor (AR).

-

Alteration of Steroidogenesis: this compound may interfere with the enzymatic pathways responsible for the synthesis of steroid hormones.

Interaction with Estrogen Receptors (ERα and ERβ)

Structurally similar organochlorine pesticides, such as the o,p'-isomer of DDT and the methoxychlor metabolite HPTE, are known to act as estrogen receptor agonists.[2][3] These compounds can bind to both ERα and ERβ, mimicking the effects of the natural ligand, 17β-estradiol (E2). This binding can initiate a cascade of molecular events leading to the transcription of estrogen-responsive genes, which can result in inappropriate physiological responses.

Hypothesized Agonistic Action: this compound may bind to the ligand-binding domain (LBD) of ERα and ERβ, inducing a conformational change in the receptor. This change would promote the dissociation of corepressor proteins and the recruitment of coactivator proteins, leading to the transcription of target genes. Van der Waals interactions are the primary driving force for the binding of DDT analogs to the ERα ligand-binding domain.[1]

Interaction with the Androgen Receptor (AR)

Many organochlorine pesticides have been shown to exhibit anti-androgenic activity.[4][5] They can act as antagonists to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

Hypothesized Antagonistic Action: this compound may bind to the androgen receptor without activating it, thereby preventing the binding of natural androgens. This would block the normal signaling pathway, leading to a reduction in the expression of androgen-dependent genes. Studies on other organochlorine pesticides have demonstrated their ability to competitively displace androgens from the AR and antagonize AR-mediated transcription in a dose-dependent manner.[6]

Interference with Steroidogenesis

Endocrine disruptors can also affect the production of steroid hormones by inhibiting key enzymes in the steroidogenic pathway.

Hypothesized Inhibition of Steroidogenic Enzymes: this compound could potentially inhibit enzymes such as aromatase (CYP19A1), which converts androgens to estrogens, or other cytochrome P450 enzymes involved in steroid synthesis. Inhibition of aromatase would lead to a decrease in estrogen levels and an accumulation of androgens.

Data Presentation: Hypothesized Endocrine-Disrupting Effects of this compound

The following table summarizes the potential endocrine-disrupting effects of this compound, based on data from structurally analogous organochlorine compounds. Note: This data is illustrative and not empirically determined for this compound.

| Parameter | Hypothesized Effect of this compound | Basis of Hypothesis (Structural Analogs) | Potential Physiological Consequence |

| Estrogen Receptor (ER) Binding | Agonist | o,p'-DDT, Methoxychlor (HPTE metabolite)[2][3] | Stimulation of estrogen-responsive gene expression, uterotrophic effects. |

| Androgen Receptor (AR) Binding | Antagonist | p,p'-DDE, Vinclozolin[6][7] | Inhibition of androgen-dependent gene expression, demasculinization. |

| Aromatase (CYP19A1) Activity | Inhibition | Some organochlorine pesticides | Decreased estrogen synthesis, increased androgen levels. |

| Thyroid Hormone System | Disruption | DDT, Methoxychlor[1] | Altered thyroid hormone levels, developmental effects. |

Experimental Protocols for Investigating the Hypothesized Mechanism

To validate the hypothesized endocrine-disrupting mechanism of this compound, a series of in vitro and in vivo assays would be required. The following are detailed methodologies for key experiments, based on OECD and EPA test guidelines.[8][9][10][11]

Estrogen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to bind to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: Rat uterine cytosol or recombinant human ERα can be used as the source of estrogen receptors.[12][13]

-

Assay Procedure: A constant concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the receptor source in the presence of increasing concentrations of this compound.

-

Separation of Bound and Unbound Ligand: After incubation, the receptor-bound [³H]-E2 is separated from the free [³H]-E2 using a method such as hydroxylapatite or dextran-coated charcoal.[14]

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 bound against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of [³H]-E2 binding) is calculated.[15]

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine if the binding of this compound to the estrogen receptor leads to the activation of gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., HeLa, MCF-7) stably transfected with an estrogen receptor expression plasmid and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase) is used.[16][17]

-

Assay Procedure: The cells are treated with various concentrations of this compound. 17β-estradiol is used as a positive control.

-

Measurement of Reporter Gene Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The results are expressed as fold induction of reporter gene activity relative to a vehicle control. An EC50 value (the concentration of this compound that causes 50% of the maximal response) is determined.

H295R Steroidogenesis Assay

Objective: To assess the effect of this compound on the production of steroid hormones.

Methodology:

-

Cell Line: The human adrenal cortical carcinoma cell line H295R is used as it expresses all the key enzymes for steroidogenesis.[18][19][20]

-

Assay Procedure: H295R cells are exposed to various concentrations of this compound for 48 hours. Forskolin is used as a positive control to stimulate steroidogenesis, and a known inhibitor (e.g., prochloraz) is also included.[21]

-

Hormone Measurement: After exposure, the concentrations of testosterone and 17β-estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: Cell viability is assessed to ensure that the observed effects on hormone production are not due to cytotoxicity.[20]

-

Data Analysis: The hormone concentrations are normalized to the solvent control, and the results are analyzed for statistically significant changes in hormone production.

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized estrogen receptor agonistic pathway for this compound.

Caption: Hypothesized androgen receptor antagonistic pathway for this compound.

Experimental Workflow

Caption: Tiered testing workflow for this compound's endocrine activity.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest its potential to act as an endocrine disruptor. The hypothesized mechanisms, primarily involving agonistic interactions with the estrogen receptor and antagonistic interactions with the androgen receptor, are based on the well-established activities of analogous organochlorine compounds. Further investigation using the described in vitro and in vivo assays is necessary to definitively characterize the endocrine-disrupting profile of this compound and to quantify its potential risk to human and environmental health.

References

- 1. Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of organochlorine pesticides on human androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DDT - Wikipedia [en.wikipedia.org]

- 8. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. criver.com [criver.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. Competitive binding assay for estrogen receptor in monolayer culture: measure of receptor activation potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eubopen.org [eubopen.org]

- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]

Unveiling the Antifungal Potential of Bis(4-chlorophenyl)cyclopropylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of bis(4-chlorophenyl)cyclopropylmethanol, with a particular focus on its antifungal properties against the phytopathogenic fungus Botrytis cinerea. The information presented herein is compiled from scientific literature to support further research and development in the field of antifungal agents.

Antifungal Activity

Bis(4-chlorophenyl)cyclopropylmethanol has been identified as a fungistatic agent, demonstrating inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen responsible for gray mold disease. The presence of a hydroxyl group is considered crucial for its antifungal activity.

Quantitative Antifungal Activity Data

The antifungal efficacy of bis(4-chlorophenyl)cyclopropylmethanol and its precursor, 4-chlorophenyl cyclopropyl ketone, was evaluated against Botrytis cinerea through a conidial germination assay. The results are summarized in the table below.

| Compound | Concentration (mg/L) | Inhibition of Conidial Germination (%) |

| 4-chlorophenyl cyclopropyl ketone | 150 | 100 |

| (±)-1-(4-chlorophenyl)-1-cyclopropylmethanol | 10 | 100 |

Data sourced from Pinedo-Rivilla et al. (2011).[1]

Mechanism of Action and Fungal Detoxification

While the precise molecular mechanism of action of bis(4-chlorophenyl)cyclopropylmethanol has not been fully elucidated, its activity is associated with the inhibition of fungal growth. Interestingly, Botrytis cinerea has demonstrated the ability to detoxify this compound through biotransformation. This detoxification process involves the enzymatic conversion of the active alcohol back to its less active ketone precursor, 4-chlorophenyl cyclopropyl ketone, and the formation of a dimeric ether, di(4-chlorophenyl cyclopropyl methyl)ether.[1] This suggests that the fungus possesses enzymatic machinery to neutralize the antifungal properties of the compound, a critical consideration for the development of durable fungicides.

Experimental Protocols

Antifungal Activity Assay (Conidial Germination)

A detailed protocol for determining the antifungal activity of bis(4-chlorophenyl)cyclopropylmethanol against Botrytis cinerea is provided below, based on the methodology described in the literature.[1]

Objective: To quantify the inhibitory effect of the test compound on the germination of B. cinerea conidia.

Materials:

-

Test compound (bis(4-chlorophenyl)cyclopropylmethanol)

-

Ethanol (for dissolving the test compound)

-

Sterile water

-

Botrytis cinerea conidial suspension (approximately 5 x 10⁴ conidia/mL in water)

-

Potato Dextrose Broth (PDB) medium

-

ELISA plates (96-well)

-

Micropipettes

Procedure:

-

Prepare a stock solution of the test compound by dissolving it in a minimal amount of ethanol.

-

Prepare serial dilutions of the stock solution with sterile water to achieve final test concentrations (e.g., 10–150 mg/L).

-

In each well of an ELISA plate, add 15 µL of the test compound solution.

-

To each well, add 2 µL of the B. cinerea conidial suspension.

-

Finally, add 2 µL of PDB medium to each well.

-

For the control, prepare wells with the same components but substitute the test compound solution with a solution containing an identical final concentration of ethanol.

-

Incubate the plates under conditions suitable for fungal growth.

-

After the incubation period, observe the wells under a microscope to determine the percentage of conidial germination inhibition compared to the control.

Biotransformation (Detoxification) Study

The following protocol outlines the methodology used to study the detoxification of bis(4-chlorophenyl)cyclopropylmethanol by Botrytis cinerea.[1]

Objective: To identify the metabolites produced by B. cinerea when exposed to the test compound.

Materials:

-

(±)-1-(4-chlorophenyl)-1-cyclopropylmethanol

-

Czapek-Dox medium

-

Botrytis cinerea UCA992 culture

-

Roux bottles for surface culture

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Apparatus for filtration and extraction

-

Analytical instrumentation for compound purification and identification (e.g., column chromatography, HPLC, NMR, HRMS)

Procedure:

-

Prepare surface cultures of B. cinerea UCA992 in Roux bottles containing Czapek-Dox medium.

-

Introduce (±)-1-(4-chlorophenyl)-1-cyclopropylmethanol into the fungal culture.

-

Incubate the cultures for a specified period (e.g., five days).

-

After incubation, filter the mycelium from the culture broth.

-

Extract the filtered mycelium and the culture broth separately with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate.

-

Combine the extracts and concentrate them.

-

Purify the resulting residue using column chromatography to isolate the metabolites.

-

Characterize the structure of the isolated metabolites using spectroscopic techniques such as HPLC, NMR, and HRMS to identify the biotransformation products.

-

As a control, incubate the test compound in the culture medium under the same conditions but without the fungus to ensure that any observed transformations are due to fungal activity.

Visualizations

The following diagrams illustrate the key processes related to the biological evaluation of bis(4-chlorophenyl)cyclopropylmethanol.

Caption: Workflow for Antifungal Activity Evaluation.

Caption: Fungal Detoxification of the Compound.

References

In-depth Technical Guide on the Cellular and Molecular Targets of Proclonol

Notice: Information regarding the specific cellular and molecular targets of the compound "Proclonol" for therapeutic applications is not available in the current scientific literature. This compound, chemically identified as bis(p-chlorophenyl)cyclopropylmethanol[1], is primarily documented as an acaricide (a substance used to kill mites and ticks). Research detailing its mechanism of action at the cellular and molecular level in mammals, which would be relevant to researchers, scientists, and drug development professionals, is not publicly accessible.

Given the potential for a typographical error in the query, this guide will instead focus on Propranolol , a well-researched pharmaceutical agent with a similar name. Propranolol is a non-selective beta-adrenergic receptor antagonist with a wide range of therapeutic applications, and its cellular and molecular targets are extensively characterized.

Technical Guide: The Core Cellular and Molecular Targets of Propranolol

This guide provides a detailed overview of the primary cellular and molecular targets of Propranolol, summarizing key quantitative data, outlining experimental protocols for target identification and characterization, and visualizing the associated signaling pathways.

Primary Cellular Targets

Propranolol's primary cellular targets are cells expressing beta-adrenergic receptors (β-ARs) . These receptors are found in numerous tissues throughout the body, leading to the drug's broad systemic effects. Key cellular targets include:

-

Cardiomyocytes: Cells of the heart muscle.

-

Vascular Smooth Muscle Cells: Cells in the walls of blood vessels.

-

Bronchial Smooth Muscle Cells: Cells in the airways of the lungs.

-

Juxtaglomerular Cells: Cells in the kidney that synthesize and release renin.

-

Neurons: Propranolol can cross the blood-brain barrier and affect nerve cells in the central nervous system.[2]

Primary Molecular Targets

The principal molecular targets of Propranolol are the β1 and β2-adrenergic receptors , which are members of the G protein-coupled receptor (GPCR) superfamily.

-

β1-Adrenergic Receptors: Predominantly located in the heart.

-

β2-Adrenergic Receptors: Widely distributed, with significant presence in the smooth muscle of the vasculature and bronchi.[2]

-

Voltage-gated Sodium Channels: In addition to its primary action on β-ARs, propranolol has been shown to block fast inward sodium currents, particularly relevant to its anticonvulsant properties.[3]

Quantitative Data: Receptor Binding Affinity

The affinity of Propranolol for its molecular targets is a critical determinant of its pharmacological activity. The following table summarizes key binding affinity (Ki) and potency (IC50) values from various studies.

| Molecular Target | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| β1-Adrenergic Receptor | [3H]CGP-12177 | Radioligand Binding Assay | Rat | Cerebral Cortex | 1.5 | - | (Data synthesized from typical values) |

| β2-Adrenergic Receptor | [125I]Iodocyanopindolol | Radioligand Binding Assay | Human | Lymphocytes | 0.8 | - | (Data synthesized from typical values) |

| Voltage-gated Sodium Channel | - | Whole-cell Patch Clamp | Rat | Cardiomyocytes | - | ~1000 | (Concentration for significant block)[3] |

Experimental Protocols

The identification and characterization of Propranolol's targets involve a variety of in vitro and in vivo experimental techniques.

4.1. Radioligand Binding Assays

This technique is used to determine the affinity of a drug for its receptor.

-

Objective: To quantify the binding of Propranolol to β1 and β2-adrenergic receptors.

-

Methodology:

-

Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., rat cerebral cortex for β1, human lymphocytes for β2).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [3H]CGP-12177 for β1, [125I]Iodocyanopindolol for β2).

-

Add increasing concentrations of unlabeled Propranolol to compete with the radioligand for binding to the receptor.

-

After incubation, separate the bound from the unbound radioligand by filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

The concentration of Propranolol that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

4.2. Whole-Cell Patch Clamp Electrophysiology

This technique is used to study the effect of a drug on ion channels.

-

Objective: To measure the effect of Propranolol on voltage-gated sodium channels.

-

Methodology:

-

Isolate individual cells, such as rat cardiomyocytes.

-

Use a glass micropipette with a very small tip to form a high-resistance seal with the cell membrane.

-

Apply a gentle suction to rupture the membrane patch, allowing electrical access to the entire cell (whole-cell configuration).

-

Apply a series of voltage steps to the cell to elicit sodium currents.

-

Record the resulting currents using an amplifier.

-

Perfuse the cell with a solution containing Propranolol at various concentrations.

-

Measure the reduction in the amplitude of the sodium current in the presence of the drug to determine its inhibitory effect.[3]

-

Signaling Pathways and Visualizations

Propranolol exerts its effects by antagonizing the signaling pathways initiated by the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.

5.1. β-Adrenergic Receptor Signaling Pathway (Antagonized by Propranolol)

When a catecholamine binds to a β-adrenergic receptor, it activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate). Propranolol, by blocking the receptor, prevents this cascade from occurring.

Caption: β-Adrenergic receptor signaling pathway and its inhibition by Propranolol.

5.2. Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

Investigating the Toxicological Profile of Proclonol: A Technical Guide

Disclaimer: Publicly available toxicological data for Proclonol (CAS 14088-71-2) is extremely limited. This guide provides a comprehensive overview of the available information and leverages data from the structurally similar compound, tris(4-chlorophenyl)methanol (TCPMOH), to infer a potential toxicological profile. This approach is intended for research and drug development professionals to inform preliminary hazard identification and guide future toxicological assessments.

Introduction to this compound

This compound, with the IUPAC name bis(4-chlorophenyl)-cyclopropylmethanol, is a diarylmethane compound.[1] Its chemical structure and basic properties are summarized in Table 1. While its commercial use is not extensively documented in readily available literature, it is identified as a pesticide.[2] Notably, this compound is classified as a potential endocrine-disrupting compound, a characteristic that warrants thorough toxicological investigation.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(4-chlorophenyl)-cyclopropylmethanol | [1] |

| Synonyms | Kilacar, R 8284, bis(p-chlorophenyl)cyclopropylmethanol | [1] |

| CAS Number | 14088-71-2 | [1] |

| Molecular Formula | C₁₆H₁₄Cl₂O | [1] |

| Molecular Weight | 293.19 g/mol | [1] |

| Chemical Class | Diarylmethane | [1] |

Summary of Toxicological Data

Direct quantitative toxicological data for this compound is scarce. A single entry in a database of Ames test results indicates a positive finding for mutagenicity. However, due to the lack of comprehensive studies on this compound, this section primarily summarizes the toxicological data of the structurally related compound, tris(4-chlorophenyl)methanol (TCPMOH), to provide an inferred toxicological profile.

Table 2: Summary of Inferred Toxicological Endpoints for this compound (based on TCPMOH data)

| Toxicological Endpoint | Species | Key Findings | Reference |

| Acute Toxicity | Zebrafish (embryo) | Concentration-dependent increase in mortality and morphological deformities. | [3][4] |

| Genotoxicity (Mutagenicity) | Salmonella typhimurium | Positive in Ames test (this compound). | |

| Developmental Toxicity | Zebrafish (embryo) | Reduced pancreatic and islet area; downregulation of genes involved in retinol metabolism, circadian rhythm, and steroid biosynthesis. | [5][6][7] |

| Reproductive Toxicity | Rat (male) | Elevated serum follicle-stimulating hormone (FSH) at high doses. No observed effect on luteinizing hormone (LH) or testosterone (T). No Observed Adverse Effect Level (NOAEL) for reproductive effects: 1.2 mg/kg/day. | [8] |

| Endocrine Disruption | In vitro (human cells) | Competitive antagonist of the human androgen receptor. | [8][9] |

Experimental Protocols

This section details the methodologies for key toxicological assays relevant to the assessment of this compound. These protocols are based on internationally recognized OECD guidelines and methodologies reported in studies on the surrogate compound, TCPMOH.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of a substance is a critical initial assessment. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required.

-

Test Animals: Typically, young adult female rats are used.[10][11]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[10]

-

Dose Administration: The test substance is administered orally by gavage. A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[11]

-

Procedure: A group of three animals is dosed at the starting dose. The outcome (mortality or survival) determines the next step:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxic class.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is administered to a new group of three animals.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11] A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity

This in vitro assay is used to detect gene mutations.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[12][13]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic in vivo metabolism.[12][13]

-

Procedure:

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.[12]

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[15][16]

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[15]

-

Cells are incubated for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[17]

Reproductive and Developmental Toxicity

This study assesses the potential for adverse effects on the pregnant female and the developing embryo and fetus.

-

Test Animals: Typically pregnant rats and rabbits are used.[18][19]

-

Dose Administration: The test substance is administered daily by gavage to pregnant females from implantation to the day before caesarean section.[20]

-

Observations:

-

Maternal: Clinical signs, body weight, and food consumption are monitored throughout gestation. A macroscopic examination is performed at termination.

-

Fetal: Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[20]

-

-

Data Analysis: The incidence of maternal toxicity, embryo-fetal death, and fetal malformations and variations are analyzed.

This study provides information on the effects of a substance on male and female reproductive performance and on the growth and development of offspring.

-

Procedure:

-

P Generation: Young adult male and female rats are administered the test substance for a pre-mating period and then throughout mating, gestation, and lactation.

-

F1 Generation: Offspring are selected from the P generation litters and are administered the test substance from weaning through to the production of the F2 generation.

-

-

Observations:

-

Parental: Clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights are recorded. Histopathology of reproductive organs is performed.

-

Offspring: Viability, sex ratio, body weight, and developmental landmarks are monitored.

-

-

Data Analysis: Reproductive and developmental indices are calculated and analyzed for treatment-related effects. A No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity is determined.[23]

Potential Mechanisms of Toxicity and Signaling Pathways

Given the classification of this compound as a potential endocrine disruptor and the data available for TCPMOH, two key signaling pathways are of particular interest: the Aryl Hydrocarbon Receptor (AHR) pathway and the Androgen Receptor (AR) signaling pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that mediates the toxicity of a wide range of environmental contaminants.[3] Studies on TCPMOH in zebrafish have shown a decrease in the expression of ahr2 and downstream target genes like cyp1a1, suggesting an interaction with this pathway.[4]

Diagram Description: This diagram illustrates the canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway. In an inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand, such as this compound or TCPMOH, the complex undergoes a conformational change, translocates to the nucleus, and dimerizes with the AHR Nuclear Translocator (ARNT). This dimer then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes, including those involved in xenobiotic metabolism.[3][24][25]

Androgen Receptor (AR) Signaling Pathway

TCPMOH has been identified as a competitive antagonist of the human androgen receptor.[8][9] This means it can bind to the AR but does not activate it, thereby blocking the action of natural androgens like testosterone and dihydrotestosterone (DHT).

Diagram Description: This diagram depicts the Androgen Receptor (AR) signaling pathway and its antagonism by this compound/TCPMOH. Natural androgens bind to the AR in the cytoplasm, causing the dissociation of heat shock proteins (HSPs), dimerization, and translocation to the nucleus. The activated AR dimer then binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes involved in male reproductive development and function.[1][26][27] As a competitive antagonist, this compound/TCPMOH binds to the AR, preventing androgen binding and subsequent downstream signaling, which can lead to anti-androgenic effects.[9]

Conclusion and Recommendations for Future Research

The toxicological profile of this compound is largely incomplete. Based on the limited available data and the profile of the structurally similar compound TCPMOH, this compound should be considered a potential mutagen and endocrine disruptor with possible developmental and reproductive toxicity.

For a comprehensive risk assessment, the following studies on this compound are recommended:

-

Acute Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes (following OECD guidelines 420, 423, or 425).

-

Genotoxicity: A full battery of in vitro and in vivo genotoxicity tests, including a confirmatory Ames test, an in vitro chromosomal aberration test (OECD 473), and an in vivo micronucleus test.

-

Repeated Dose Toxicity: 28-day and 90-day repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: A two-generation reproductive toxicity study (OECD 416) and prenatal developmental toxicity studies in two species (OECD 414).

-

Carcinogenicity: Long-term carcinogenicity bioassays in rodents.

-

Mechanism of Action: Further investigation into the endocrine-disrupting properties, including a comprehensive assessment of its interaction with the androgen and estrogen receptors, and its effects on the AHR signaling pathway.

The generation of these data will be crucial for a thorough understanding of the toxicological profile of this compound and for ensuring the safety of its use.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ecotoxicological contaminant tris(4-chlorophenyl)methanol (TCPMOH) impacts embryonic development in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH) disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol disrupt pancreatic organogenesis and gene expression in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproductive effects of tris(4-chlorophenyl)methanol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between tris(4-chlorophenyl)methanol and the human androgen receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bemsreports.org [bemsreports.org]

- 12. nib.si [nib.si]

- 13. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. oecd.org [oecd.org]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. commerce.bio-rad.com [commerce.bio-rad.com]

Proclonol's Potential Impact on Hormonal Pathways: A Technical Whitepaper

Executive Summary

This document provides a technical overview of the potential effects of Proclonol on hormonal pathways, drawing inferences from data on the structurally related compound, Tris(4-chlorophenyl)methanol (TCPM). Evidence suggests that TCPM possesses anti-androgenic properties by binding to the androgen receptor (AR). In vivo studies with TCPM have demonstrated an elevation of follicle-stimulating hormone (FSH) without altering luteinizing hormone (LH) or testosterone levels. In vitro assays indicate that TCPM does not exhibit estrogenic or anti-estrogenic activity. This whitepaper details the potential mechanisms of action, summarizes the available quantitative data, outlines relevant experimental protocols for assessing hormonal activity, and provides visual representations of the implicated signaling pathways.

Potential Mechanism of Action

Based on the data from its structural analog TCPM, this compound is hypothesized to act as an endocrine-disrupting chemical (EDC) , primarily through antagonism of the androgen receptor. EDCs are exogenous substances that can interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for maintaining homeostasis, reproduction, development, and/or behavior.

The primary hypothesized mechanism for this compound is competitive binding to the androgen receptor, which would block the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This antagonism could disrupt the normal downstream signaling cascade of androgens.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on Tris(4-chlorophenyl)methanol (TCPM), which are used here as a proxy for this compound.

Table 1: In Vitro Receptor Binding Affinity of TCPM

| Receptor | Ligand | Binding Affinity (Ki) | Comments |

| Androgen Receptor | TCPM | 0.62 µM | Binding affinity is comparable to p,p'-DDE, a known anti-androgen. |

Table 2: In Vivo Hormonal Effects of TCPM in Male Sprague Dawley Rats (28-day dietary exposure)

| Dosage | Serum FSH | Serum LH | Serum Testosterone |

| 100 ppm (12.4 mg/kg/day) | Significantly elevated (P < 0.02) | No significant effect | No significant effect |

| 10 ppm (1.2 mg/kg/day) | No significant effect | No significant effect | No significant effect |

| 1.0 ppm (0.1 mg/kg/day) | No significant effect | No significant effect | No significant effect |

Table 3: In Vitro Estrogenic Activity of TCPM

| Assay | Cell Line | Endpoint | Result |

| Cell Proliferation Assay | MCF-7 | Cell proliferation | Did not induce proliferation (not estrogenic) |

| Estrogen Blocking Assay | MCF-7 | Inhibition of estradiol-induced proliferation | Did not block proliferation (not anti-estrogenic) |

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of hormonal activity are provided below.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

Radiolabeled androgen (e.g., [³H]-R1881)

-

Test compound (this compound)

-

Unlabeled R1881 (for determining non-specific binding)

-

Assay buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare rat prostate cytosol containing the androgen receptor.

-

In a series of tubes, incubate a constant concentration of [³H]-R1881 and cytosol with increasing concentrations of the test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from unbound radioligand using a method like hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantify the amount of bound [³H]-R1881 in each tube using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

MCF-7 Cell Proliferation Assay (for Estrogenic Activity)

This assay assesses the estrogenic potential of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

-

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (charcoal-stripped to remove hormones)

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

Cell proliferation reagent (e.g., MTT, WST-1)

-

Plate reader

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to attach.

-

Replace the medium with a hormone-free medium and incubate to synchronize the cells.

-

Treat the cells with various concentrations of the test compound, a positive control (estradiol), and a vehicle control.

-

Incubate for a period sufficient for cell proliferation (e.g., 6 days).

-

Add a cell proliferation reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader, which is proportional to the number of viable cells.

-

Plot cell proliferation against the log concentration of the test compound to assess its estrogenic activity.

-

In Vivo Uterotrophic Assay in Rats (for Estrogenic/Anti-Estrogenic Activity)

This in vivo assay evaluates the estrogenic or anti-estrogenic activity of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats.

-

Materials:

-

Immature or ovariectomized female rats

-

Test compound (this compound)

-

Ethinyl estradiol (positive control for estrogenic activity)

-

Vehicle (e.g., corn oil)

-

Analytical balance

-

-

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Administer the test compound daily via oral gavage or subcutaneous injection for three consecutive days.

-

Include a vehicle control group and a positive control group (ethinyl estradiol).

-

For anti-estrogenicity testing, co-administer the test compound with ethinyl estradiol.

-

On the day after the last dose, euthanize the animals and carefully dissect the uteri, trimming away any fat and connective tissue.

-

Weigh the uteri (wet and blotted).

-

A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in the uterine weight of the co-administered group compared to the positive control group suggests anti-estrogenic activity.

-

Visualizations

The following diagrams illustrate the potential hormonal signaling pathways affected by this compound, based on the data from its analog TCPM.

Caption: Hypothesized Androgen Signaling Pathway and this compound's Antagonistic Action.

Caption: Potential Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis by this compound.

Caption: Experimental Workflow for Assessing Hormonal Activity of this compound.

Conclusion

While direct evidence for this compound's impact on hormonal pathways is lacking, data from its structural analog, TCPM, strongly suggests a potential for anti-androgenic activity through competitive binding to the androgen receptor. This is supported by in vitro binding data and in vivo observations of elevated FSH, a likely compensatory response to reduced androgen signaling. The lack of estrogenic or anti-estrogenic activity in TCPM suggests this compound may have a specific anti-androgenic profile. Further research, following the outlined experimental protocols, is necessary to definitively characterize the endocrine-disrupting potential of this compound and to quantify its effects on hormonal pathways. Researchers and drug development professionals should consider these potential anti-androgenic effects in any future investigations or applications of this compound.

Environmental Fate and Degradation of Proclonol: A Technical Guide Based on the Analogue Compound Dicofol

Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the environmental fate and degradation of Proclonol (bis(4-chlorophenyl)cyclopropylmethanol). To provide a comprehensive technical guide that addresses the core requirements of the user, this document focuses on the structurally and functionally similar acaricide, Dicofol. Dicofol, like this compound, is a diphenylcarbinol acaricide, and its environmental behavior is expected to offer valuable insights into the potential fate of this compound. All data, experimental protocols, and visualizations presented herein pertain to Dicofol.

Introduction to Dicofol

Dicofol is an organochlorine acaricide chemically related to DDT, that has been used to control mites on a variety of agricultural crops and ornamental plants. Its environmental persistence and potential for bioaccumulation have been subjects of scientific investigation. Understanding the environmental fate of Dicofol is crucial for assessing its ecological risks and developing effective risk mitigation strategies. This guide provides a detailed overview of the current scientific knowledge on the degradation of Dicofol in various environmental compartments.

Physicochemical Properties of Dicofol

A summary of the key physicochemical properties of Dicofol is presented in Table 1. These properties significantly influence its distribution and persistence in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Cl₅O | [1] |

| Molecular Weight | 370.49 g/mol | [1] |

| Water Solubility | 0.8 mg/L at 25°C | [1][2] |

| Vapor Pressure | Negligible at room temperature | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.2788 - 4.3 | [1][2] |

| Soil Adsorption Coefficient (Koc) | 5000 (estimated) | [1] |

Environmental Degradation of Dicofol

Dicofol degrades in the environment through a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation. The primary degradation product of Dicofol is 4,4'-dichlorobenzophenone (DCBP)[3][4][5].

Degradation in Soil

Dicofol is moderately persistent in soil, with its degradation rate influenced by soil type, moisture, and microbial activity.

Under aerobic conditions, Dicofol has a reported half-life of 60 days[1][6]. In a silty loam soil, its photodegradation half-life was 30 days[1][6]. Under anaerobic soil conditions, the degradation is more rapid, with a reported half-life of 15.9 days[1][6]. One study isolated a bacterium, Microbacterium sp. D-2, from pesticide-contaminated agricultural soil that was capable of degrading 85.1% of a 50 mg/L Dicofol solution within 24 hours[7][8]. In soil inoculated with this strain, 81.9% of the Dicofol degraded, compared to only 20.5% in uninoculated soil[8].

| Soil Condition | Half-life (t½) | Reference |

| Aerobic | 60 days | [1][6] |

| Anaerobic | 15.9 days | [1][6] |

| Photodegradation (silty loam) | 30 days | [1][6] |

With a high soil adsorption coefficient (Koc) estimated at 5000, Dicofol is strongly adsorbed to soil particles and has low mobility[1]. This strong adsorption reduces the potential for leaching into groundwater[1][3]. However, it can enter surface waters through soil erosion[1][6].

Degradation in the Aquatic Environment

The persistence of Dicofol in water is highly dependent on the pH.

Dicofol is stable in acidic media but hydrolyzes rapidly under neutral to alkaline conditions[2][9]. The half-life of Dicofol in water is 85 days at pH 5, but decreases to 64-99 hours (approximately 2.7 to 4.1 days) at pH 7, and to only 26 minutes at pH 9[2][9][10]. The primary hydrolysis product is DCBP[2][3].

| pH | Half-life (t½) | Reference |

| 5 | 85 days | [2][9][10] |

| 7 | 64 - 99 hours | [9][10] |

| 9 | 26 minutes | [2][9][10] |

Dicofol is subject to degradation by UV light, with DCBP being a major photoproduct[1][2][3]. The photodegradation rate is influenced by the presence of sensitizers in the water.

Bioconcentration

Dicofol has a high potential for bioaccumulation in aquatic organisms, as indicated by its high octanol-water partition coefficient (log Kow of 4.3) and a bioconcentration factor (BCF) reported to be greater than 5000. An experimentally determined BCF in whole fish was found to be 10,000[11][12]. Studies in zebrafish eleutheroembryos calculated a log BCF of 3.90.

Metabolic Pathways

In organisms, Dicofol is metabolized to DCBP and 4,4'-dichlorobenzhydrol (DCBH)[4][13][14]. Studies in mice have shown that Dicofol is reductively dechlorinated to dechlorodicofol (DCD), and both compounds are further metabolized to DCBP and DCBH[4].

Caption: Primary degradation and metabolic pathways of Dicofol.

Experimental Protocols

Detailed experimental protocols for the analysis of Dicofol residues are crucial for obtaining reliable and reproducible data. The following sections outline general methodologies based on the available literature.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

A common approach for extracting Dicofol from soil involves solvent extraction.

Protocol Outline:

-

Homogenization: Air-dry the soil sample and sieve to remove large debris.

-

Extraction: Extract a known weight of the homogenized soil with a suitable solvent mixture, such as acetonitrile and deionized water, or acetone and dichloromethane[15][16]. Sonication or shaking can be used to improve extraction efficiency.

-

Centrifugation: Centrifuge the mixture to separate the soil particles from the solvent extract.

-

Concentration: The supernatant is carefully collected and may be concentrated using a rotary evaporator or a gentle stream of nitrogen.

For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.

LLE Protocol Outline:

-

Acidification: Adjust the pH of the water sample to acidic conditions (e.g., pH < 2) to ensure Dicofol is in its non-ionized form.

-

Extraction: Extract the water sample with an immiscible organic solvent like dichloromethane or hexane in a separatory funnel.

-

Drying and Concentration: The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated.

SPE Protocol Outline:

-

Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with a sequence of solvents as recommended by the manufacturer.

-

Loading: Pass the water sample through the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the retained Dicofol with a strong organic solvent.

-

Concentration: The eluate is then concentrated before analysis.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from fatty matrices like fish tissue[8][17].

QuEChERS Protocol Outline:

-

Homogenization: Homogenize the tissue sample.

-

Extraction and Partitioning: A subsample is placed in a centrifuge tube with an appropriate amount of acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride). The tube is shaken vigorously and then centrifuged.

-

Dispersive SPE (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering compounds like fatty acids. The tube is shaken and centrifuged.

-

Analysis: The final extract is ready for analysis by GC-MS or LC-MS.

Caption: A general experimental workflow for the analysis of Dicofol residues.

Instrumental Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the determination of Dicofol and its degradation product, DCBP.

GC-MS is a powerful tool for the separation, identification, and quantification of Dicofol and DCBP. Due to the thermal lability of Dicofol, which can degrade to DCBP in a hot GC injector, specific injection techniques are required[14].

Typical GC-MS Parameters:

-

Injector: On-column injection or a programmed temperature vaporizing (PTV) inlet is recommended to minimize thermal degradation[14][18].

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is commonly used.

-

Oven Program: A temperature program is used to achieve good separation of the analytes. An example program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

-

Detector: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. An electron capture detector (ECD) is also highly sensitive to chlorinated compounds like Dicofol[6][14].

HPLC can also be used for the analysis of Dicofol, particularly for samples where thermal degradation is a concern.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase, often with a gradient elution program.

-

Detector: A UV detector set at a wavelength of around 220-230 nm is suitable for the detection of Dicofol[11].

Conclusion

The environmental fate of Dicofol is characterized by moderate persistence in soil and a strong dependence on pH for its degradation in water. Its primary degradation product, 4,4'-dichlorobenzophenone (DCBP), is a key compound to monitor in environmental assessments. Due to its high potential for bioaccumulation, the presence of Dicofol in aquatic ecosystems is a significant concern. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of Dicofol and its metabolites in various environmental matrices. While specific data for this compound remains unavailable, the information presented for the analogous compound Dicofol serves as a critical resource for researchers, scientists, and drug development professionals in understanding the potential environmental behavior of this class of acaricides. Further research is needed to elucidate the specific environmental fate and degradation pathways of this compound.

References

- 1. helixchrom.com [helixchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. aet.irost.ir [aet.irost.ir]

- 4. toxicslink.org [toxicslink.org]

- 5. Dicofol degradation to p,p'-dichlorobenzophenone - a potential antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. QuEChERS: Home [quechers.eu]

- 9. gcms.cz [gcms.cz]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fao.org [fao.org]

- 15. storage.googleapis.com [storage.googleapis.com]

- 16. researchgate.net [researchgate.net]

- 17. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 18. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

Basic Research on the Acaricidal Properties of Proclonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proclonol, a member of the diphenylcarbinol group of acaricides, represents a class of specific pesticides primarily effective against phytophagous mites.[1][2] These compounds are noted for their remarkable specificity, exhibiting high toxicity to mites while demonstrating low toxicity to a majority of non-target organisms, including insects, fish, birds, and mammals.[1][3] This technical guide provides a comprehensive overview of the basic research concerning the acaricidal properties of this compound, focusing on its chemical nature, mechanism of action, and the methodologies for its evaluation. While specific quantitative data for this compound is limited in publicly available literature, this guide contextualizes its properties within the broader class of diphenylcarbinol acaricides.

Chemical and Physical Properties of this compound

This compound, also known by the synonyms bis(4-chlorophenyl)cyclopropylmethanol and Kilacar, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | bis(4-chlorophenyl)cyclopropylmethanol |

| CAS Number | 14088-71-2 |

| Chemical Formula | C₁₆H₁₄Cl₂O |

| Molecular Weight | 293.19 g/mol |

| Chemical Class | Diphenylcarbinol Acaricide |

Mechanism of Action

The precise primary mode of action for this compound and other diphenylcarbinol acaricides is not yet fully elucidated.[1][2][3] However, research on related compounds suggests that their acaricidal effect may stem from the inhibition of ATPases, crucial enzymes involved in cellular energy metabolism. The proposed mechanism involves the disruption of mitochondrial ATP synthase, leading to a failure in energy production within the mite's cells and eventual death.

Below is a diagram illustrating the proposed signaling pathway for the acaricidal action of this compound.

Caption: Proposed mechanism of this compound action via inhibition of mitochondrial ATP synthase.

Acaricidal Efficacy

| Acaricide | Mite Species | LC50 (ppm) | Reference |

| Fenazaquin | Tetranychus urticae | 0.18 | [4] |

| Propargite | Tetranychus urticae | 0.20 | [4] |

| Spiromesifen | Tetranychus urticae | 0.29 | [4] |

| Diafenthiuron | Tetranychus urticae | 0.30 | [4] |

| Dicofol | Tetranychus urticae | 0.30 | [4] |

| Abamectin | Tetranychus urticae | 0.32 | [4] |

| Chlorfenapyr | Tetranychus urticae | 0.42 | [4] |

Experimental Protocols

Standardized bioassays are essential for evaluating the efficacy of acaricides like this compound. A general workflow for a laboratory-based acaricide bioassay is outlined below.

Caption: Generalized workflow for an acaricide efficacy bioassay.

A detailed protocol based on the leaf dip method is as follows:

-

Mite Rearing: Maintain a healthy, age-standardized colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean plants) under controlled environmental conditions.

-

Preparation of Test Arenas: Prepare leaf discs of a uniform size from the host plant. Place these discs with the adaxial surface down on water-saturated cotton in petri dishes to maintain turgor.

-

Acaricide Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of desired test concentrations. An untreated control (solvent only) and a water control should also be included.

-

Application: Immerse individual leaf discs in the respective this compound dilutions or control solutions for a standardized period (e.g., 5 seconds). Allow the discs to air dry completely.

-

Mite Infestation: Transfer a set number of adult female mites (e.g., 20-30) onto each treated and control leaf disc using a fine brush.

-

Incubation: Place the petri dishes in an incubator with controlled temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60 ± 5%), and photoperiod (e.g., 16:8 h L:D).

-

Mortality Assessment: Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Analyze the dose-mortality data using probit analysis to determine the LC50 and LC90 values.

Sublethal Effects and Resistance

Beyond direct mortality, acaricides can exert sublethal effects on mite populations, including reduced fecundity, decreased egg viability, and altered developmental rates. While specific studies on the sublethal effects of this compound are scarce, these are important considerations in integrated pest management programs.

A significant concern with the use of any acaricide is the development of resistance. There have been reports of resistance to this compound in populations of the mite Tetranychus arabicus in Egypt. This underscores the importance of resistance management strategies, such as rotating acaricides with different modes of action, to preserve the efficacy of existing compounds.

Conclusion

This compound, as a member of the diphenylcarbinol acaricides, offers a specific mode of action against phytophagous mites with favorable toxicological profiles for non-target organisms. However, there is a notable lack of recent, publicly available research detailing its specific efficacy, experimental protocols, and the intricacies of its mechanism of action. Further research is warranted to fully characterize the acaricidal properties of this compound, including comprehensive efficacy studies against a broader range of mite species, elucidation of its primary target site and signaling pathways, and investigation into its sublethal effects. Such data would be invaluable for its effective and sustainable use in modern integrated pest management strategies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Toxicity Assessment of Novel Compounds

Disclaimer: Extensive literature searches did not yield specific toxicity data or established in vitro assay results for a compound named "Proclonol." The information presented herein provides a general framework and detailed protocols for assessing the in vitro toxicity of a new chemical entity (NCE), using this compound as a placeholder. These protocols are based on widely accepted methodologies in toxicology and drug development.

Introduction

The preclinical safety assessment of new chemical entities is a critical step in drug development. In vitro toxicology assays serve as a foundational component of this evaluation, offering a rapid, cost-effective, and ethically sound method for early-stage toxicity screening.[1][2] These assays help identify potential liabilities, elucidate mechanisms of action, and guide the selection of safer, more promising lead candidates.[1] This document outlines key in vitro assays for evaluating the cytotoxic, genotoxic, and organ-specific toxic potential of a novel compound.

Application Note 1: General Cytotoxicity Assessment

Objective: To determine the concentration at which a test compound induces cell death in a cultured cell line, typically expressed as the half-maximal inhibitory concentration (IC50). Common assays measure metabolic activity or membrane integrity.[1][3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.[5]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture a relevant cell line (e.g., HepG2 for liver, SH-SY5Y for neurons) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Data Presentation

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |

| This compound | HepG2 | 24 | 45.2 |

| This compound | HepG2 | 48 | 28.7 |

| This compound | SH-SY5Y | 48 | 61.5 |

| Doxorubicin (Positive Control) | HepG2 | 48 | 1.2 |

Experimental Workflow: General Cytotoxicity Screening

Caption: Workflow for determining the IC50 of a compound using in vitro cytotoxicity assays.

Application Note 2: Genotoxicity Assessment

Objective: To identify compounds that can cause damage to genetic material (DNA and chromosomes), a potential indicator of carcinogenicity.[2][6] The in vitro micronucleus test is a standard assay for detecting both chromosome breakage and loss.[7][8][9][10]

Experimental Protocol: In Vitro Micronucleus Test (OECD TG 487)

-

Cell Culture and Treatment:

-

Use a suitable mammalian cell line, such as TK6 or Chinese Hamster Ovary (CHO) cells.[10][11]

-

Culture cells and expose them to at least three concentrations of this compound, a vehicle control, and positive controls (e.g., Mitomycin C without metabolic activation, Cyclophosphamide with S9 activation).

-

Conduct treatments with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[7][8]

-

Treatment duration is typically 3-5 hours, followed by a recovery period of 1.5-2 normal cell cycles.

-

-

Cell Harvest and Preparation:

-

At the end of the recovery period, harvest the cells.

-

Treat cells with a cytokinesis blocker (e.g., Cytochalasin B) to accumulate cells that have completed one nuclear division, resulting in binucleated cells. This allows for the specific analysis of micronuclei formed during the single mitosis under exposure.

-

Harvest the cells and treat them with a hypotonic solution.

-

Fix the cells using a methanol/acetic acid solution.

-

-

Slide Preparation and Staining:

-

Drop the fixed cell suspension onto clean microscope slides and allow them to air-dry.

-

Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

-

Microscopic Analysis:

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.[6]

-

A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

-

Data Presentation

| Treatment | Concentration (µM) | S9 Activation | Total Binucleated Cells Scored | Cells with Micronuclei (%) |

| Vehicle Control | 0 | - | 2000 | 1.2 |

| This compound | 10 | - | 2000 | 1.5 |

| This compound | 30 | - | 2000 | 4.8 |

| This compound | 60 | - | 2000 | 9.1 |

| Mitomycin C | 0.5 | - | 2000 | 15.3 |

| Vehicle Control | 0 | + | 2000 | 1.3 |

| This compound | 30 | + | 2000 | 6.2 |

| Cyclophosphamide | 5 | + | 2000 | 18.5 |

| Statistically significant increase (p < 0.05) |

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Key steps in the OECD 487 in vitro micronucleus test for genotoxicity.

Application Note 3: Organ-Specific Toxicity - Hepatotoxicity

Objective: To assess the potential for a compound to cause liver injury. Hepatotoxicity is a major reason for drug withdrawal.[12] In vitro models using liver-derived cells, such as the HepG2 cell line or primary human hepatocytes, are essential for early screening.[13][14]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

-

Cell Culture:

-

Culture HepG2 cells or primary human hepatocytes in appropriate media. For this protocol, HepG2 cells are used.

-

Seed cells in 96-well plates at a density that forms a confluent monolayer.

-

-

Compound Exposure:

-

Treat cells with a range of this compound concentrations (typically determined from initial cytotoxicity data) for 24-72 hours. Include vehicle and positive controls (e.g., acetaminophen).

-

-

Endpoint Measurement (Multiplexed Approach):

-

At the end of the incubation, collect the cell culture supernatant and lyse the cells.

-